molecular formula C₂₅H₂₂D₈ClNO₃ B1151628 Spasmo 3-d8

Spasmo 3-d8

Cat. No.: B1151628
M. Wt: 436.01
Attention: For research use only. Not for human or veterinary use.
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Description

However, lists "Spasmo 3" as a synonym for Trospium Chloride (CAS 10405-02-4), a quaternary ammonium anticholinergic agent. Trospium Chloride is clinically used to treat overactive bladder by inhibiting muscarinic receptors, reducing smooth muscle spasms in the urinary tract. Its molecular formula is C₂₅H₃₀ClNO₃, and it is marketed under various brand names, including Sanctura and Spasmex .

Properties

Molecular Formula

C₂₅H₂₂D₈ClNO₃

Molecular Weight

436.01

Synonyms

(1α,3β,5α)-3-[(2-Hydroxy-2,2-diphenylacetyl)oxy]-spiro[8-azoniabicyclo[3.2.1]octane-8,1’-pyrrolidinium]-d8 Chloride;  Azoniaspiro-d8;  Keptan-d8;  Relaspium-d8;  Sanctura-d8;  Spasmex-d8;  Spasmo 3-d8; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spasmo 3-d8 involves the deuteration of trospium chlorideThe specific reaction conditions and reagents used for this deuteration process are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production is carried out in specialized facilities equipped to handle deuterated compounds .

Chemical Reactions Analysis

Types of Reactions: Spasmo 3-d8 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemistry: Spasmo 3-d8 is used as an internal standard in NMR spectroscopy for the quantification of trospium chloride. It is also employed in kinetic isotope effect studies to understand reaction mechanisms .

Biology and Medicine: In biological and medical research, this compound is used to study the pharmacokinetics and metabolism of trospium chloride. It helps in understanding the drug’s behavior in biological systems .

Industry: In the pharmaceutical industry, this compound is used in the development and quality control of medications containing trospium chloride. It ensures the accuracy and precision of analytical methods used in drug development .

Mechanism of Action

Spasmo 3-d8, like trospium chloride, acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChR). It blocks the action of acetylcholine, a neurotransmitter, by binding to the mAChR M receptors. This inhibition prevents the opening of ion channels, thereby controlling muscle spasms in tissues such as the bladder .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct comparative studies on "Spasmo 3-d8" are absent, the evidence allows analysis of Trospium Chloride (Spasmo 3) and structurally or functionally related compounds.

Structural and Functional Analogs

Compound CAS Number Molecular Formula Primary Use Key Features
Trospium Chloride (Spasmo 3) 10405-02-4 C₂₅H₃₀ClNO₃ Overactive bladder Quaternary ammonium; poor BBB penetration, minimal CNS side effects .
Oxybutynin 1508-65-2 C₂₂H₃₁NO₃ Overactive bladder Tertiary amine; crosses BBB, causing dry mouth, cognitive effects.
Tolterodine 124937-51-5 C₂₂H₃₁NO Overactive bladder Competitive muscarinic antagonist; metabolized by CYP2D4.
Darifenacin 133099-04-4 C₂₈H₃₀N₂O₂ Overactive bladder M3 receptor selectivity; reduced cardiac effects.
Drofenine HCl 548-82-3 C₂₀H₂₄ClNO₂ Gastrointestinal spasms Targets TRPV3 channels; used in Spasmo Cibalgin .

Pharmacokinetic and Clinical Comparisons

  • Trospium Chloride :

    • Advantages : Minimal metabolism via cytochrome P450, reducing drug-drug interactions. Excreted renally (85%) .
    • Disadvantages : Lower bioavailability (10%) compared to Tolterodine (77%) or Oxybutynin (6–25%).
  • Spasmo Canulase (): A multi-ingredient drug (methylhydroxybenzoate HCl, dimethicone, digestive enzymes) for gastrointestinal disorders. Mechanism: Combines antispasmodic (synthetic anticholinergic), antifoaming, and enzymatic actions.
  • Drofenine HCl: Targets TRPV3 channels (unlike Trospium’s muscarinic action), used for visceral spasms. No comparative efficacy data is provided .

Research Findings and Data Gaps

  • Clinical Efficacy : Trospium’s efficacy in reducing urinary incontinence (70% improvement) is comparable to Oxybutynin but with fewer anticholinergic side effects .
  • Safety Profile : Trospium’s quaternary structure limits CNS penetration, reducing risks of confusion or drowsiness vs. Oxybutynin .

Limitations of Evidence

  • No direct data on "this compound" as a deuterated compound.
  • Comparative studies between Trospium and Drofenine/Spasmo Canulase are absent in the provided materials.

Q & A

Q. What are the core scientific applications of Spasmo 3-d8 in environmental modeling?

this compound is primarily used to simulate soil-plant-atmosphere interactions, focusing on nutrient cycling, contaminant fate, and irrigation optimization. Researchers should incorporate long-term historical weather data (20–50 years) to account for climatic variability and validate outputs against field-measured nutrient leaching or soil moisture data .

Q. Which input parameters are critical for initializing this compound simulations?

Key parameters include soil hydraulic conductivity, crop-specific evapotranspiration coefficients, and contaminant adsorption rates. Conduct sensitivity analyses during pre-modeling phases to identify high-impact variables. Cross-reference regional agricultural databases to refine parameter ranges and reduce uncertainty .

Q. How should researchers design experiments to validate this compound outputs?

Adopt a split-sample validation approach:

  • Use 70% of field data (e.g., soil moisture sensors, lysimeter measurements) for calibration.
  • Reserve 30% for validation, applying statistical metrics like Nash-Sutcliffe Efficiency (NSE) or Root Mean Square Error (RMSE) to quantify model accuracy .

Q. What data types are essential for this compound model operation?

The model requires:

  • Daily-resolution climate data (precipitation, temperature).
  • Soil texture profiles and hydraulic properties.
  • Crop rotation schedules and irrigation practices.
  • Contaminant application rates (e.g., fertilizers, pesticides). Ensure data standardization across sources to avoid integration errors .

Q. How can researchers address gaps in input data for this compound?

Apply data imputation techniques such as k-nearest neighbors (k-NN) for spatial gaps or autoregressive models for temporal sequences. Validate imputed datasets against neighboring monitoring stations or satellite-derived products .

Advanced Research Questions

Q. What methodologies resolve contradictions between this compound predictions and empirical observations?

Implement a three-stage process:

  • Recalibration : Use Bayesian inference to update prior parameter distributions based on observed discrepancies.
  • Bias Analysis : Perform residual diagnostics to detect systematic over/underestimation in specific modules (e.g., nitrogen transport).
  • Temporal Scaling : Compare daily vs. monthly outputs to identify mismatches in time-step assumptions .

Q. How does this compound compare mechanistically with models like OVERSEER?

Unlike OVERSEER’s empirical approach, this compound employs a process-based, daily time-step framework. For integrated studies:

  • Use this compound for long-term risk assessments (e.g., climate change impacts).
  • Pair with OVERSEER for regulatory nutrient budgeting.
  • Develop meta-models to harmonize outputs across scales .

Q. What strategies improve this compound’s performance in heterogeneous landscapes?

  • Divide the study area into homogeneous response units (HRUs) based on soil-crop-cluster criteria.
  • Apply parallel computing to manage computational load.
  • Validate HRU-specific outputs with high-resolution remote sensing data (e.g., NDVI for crop stress) .

Q. How can researchers optimize this compound for climate change adaptation studies?

  • Integrate downscaled climate projections (e.g., CMIP6 datasets).
  • Modify crop parameters to reflect heat/drought-resistant cultivars.
  • Use Monte Carlo simulations to quantify uncertainty in precipitation extremes .

Q. What computational frameworks support large-scale this compound deployments?

  • Containerize the model using Docker for reproducibility.
  • Deploy on cloud platforms (e.g., AWS Batch) for scalable parameter sweeps.
  • Use Python/R APIs to automate input preprocessing and output visualization .

Methodological Considerations for Data Management

  • Ethical Data Practices : Secure permissions for proprietary agricultural datasets and anonymize farm-level data to comply with privacy regulations .
  • FAIR Principles : Ensure model inputs/outputs adhere to Findable, Accessible, Interoperable, and Reusable standards. Use open formats (NetCDF, CSV) for long-term archiving .

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